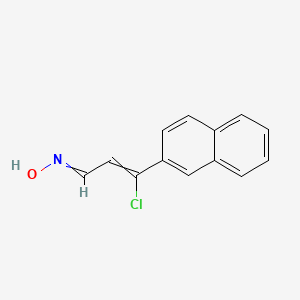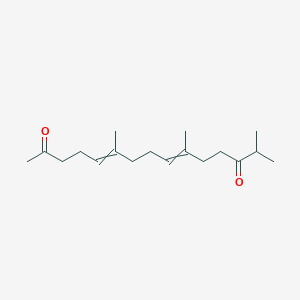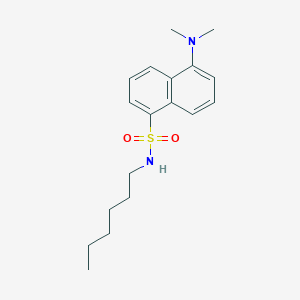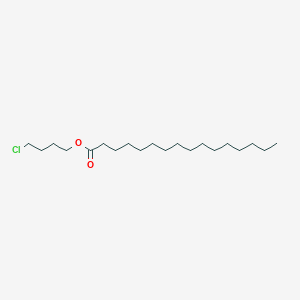![molecular formula C3H7F3Si B14467125 Fluoro[bis(fluoromethyl)]methylsilane CAS No. 65954-64-5](/img/structure/B14467125.png)
Fluoro[bis(fluoromethyl)]methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro[bis(fluoromethyl)]methylsilane is a fluorinated organosilicon compound. It is characterized by the presence of fluorine atoms attached to a silicon atom, which imparts unique chemical properties. Fluorinated compounds are known for their high stability, resistance to degradation, and unique reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro[bis(fluoromethyl)]methylsilane typically involves the reaction of fluorinated precursors with silicon-containing reagents. One common method is the reaction of fluoromethylsilane with a fluorinating agent under controlled conditions. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often achieved through careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Fluoro[bis(fluoromethyl)]methylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The compound can participate in addition reactions with unsaturated substrates.
Oxidation and Reduction: While fluorinated compounds are generally resistant to oxidation, specific conditions can lead to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and may require low temperatures to control the reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated organosilicon compounds with different functional groups.
Scientific Research Applications
Fluoro[bis(fluoromethyl)]methylsilane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated molecules.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of fluoro[bis(fluoromethyl)]methylsilane involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, allowing it to participate in specific chemical transformations. The molecular pathways involved often depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Fluoromethylsilane: A simpler fluorinated organosilicon compound with fewer fluorine atoms.
Bis(fluoromethyl)silane: Contains two fluoromethyl groups attached to silicon.
Trifluoromethylsilane: Features three fluorine atoms attached to a single carbon, which is bonded to silicon.
Uniqueness
Fluoro[bis(fluoromethyl)]methylsilane is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
65954-64-5 |
|---|---|
Molecular Formula |
C3H7F3Si |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
fluoro-bis(fluoromethyl)-methylsilane |
InChI |
InChI=1S/C3H7F3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 |
InChI Key |
IUMUYBSPBRVLRT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CF)(CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)



![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)

![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)




